molecular formula C24H22N2O5 B1261523 Nygerone A

Nygerone A

Número de catálogo: B1261523
Peso molecular: 418.4 g/mol
Clave InChI: NTTJVIQCCNYXRP-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nygerone A is a fungal secondary metabolite first isolated from Aspergillus niger under epigenetic modulation using histone deacetylase (HDAC) inhibitors such as suberoylanilide hydroxamic acid (SAHA) . Its structure is characterized by a rare 1-phenylpyridin-4(1H)-one core (a pyridinone ring substituted with a phenyl group at position 1), distinguishing it from typical polyketides and alkaloids . Nygerone A is part of a cryptic biosynthetic gene cluster (BGC) in A. niger, which is transcriptionally silent under standard laboratory conditions but activated via chromatin remodeling agents like SAHA or 5-azacytidine .

Propiedades

Fórmula molecular

C24H22N2O5

Peso molecular

418.4 g/mol

Nombre IUPAC

(2S)-4-[(6-benzyl-4-oxo-1-phenylpyridine-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C24H22N2O5/c1-16(24(30)31)12-22(28)25-23(29)20-15-26(18-10-6-3-7-11-18)19(14-21(20)27)13-17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,30,31)(H,25,28,29)/t16-/m0/s1

Clave InChI

NTTJVIQCCNYXRP-INIZCTEOSA-N

SMILES isomérico

C[C@@H](CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

SMILES canónico

CC(CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Sinónimos

nygerone A

Origen del producto

United States

Comparación Con Compuestos Similares

Pestalamide B

  • Source : Pestalotiopsis theae (plant pathogenic fungus) .
  • Structural Features: Shares the pyridinone core and α-methylsuccinic group with Nygerone A. However, pestalamide B has a molecular formula of C₁₈H₁₈N₂O₅ and includes a para-disubstituted pyridin-4-one moiety, differing in substituent positions .
  • Biosynthesis : Unlike Nygerone A, pestalamide B is natively produced without epigenetic induction, suggesting divergent regulatory mechanisms between fungal species .

Cladochrome

  • Source : Cladosporium cladosporioides .
  • Structural Features: Contains a benzopyranone system, distinct from Nygerone A’s pyridinone core.
  • Induction : Like Nygerone A, cladochrome production is induced by SAHA, indicating shared epigenetic activation pathways across fungi despite structural differences .

p-Fluoro Nygerone B

  • Source : A. niger (derivative of Nygerone B) .
  • Structural Features : Fluorinated analog of Nygerone B, with a para-fluoro substitution on the phenyl group. This modification enhances stability and alters polarity compared to Nygerone A .
  • Synthesis : Generated via feeding A. niger with p-fluoro SAHA, demonstrating the tunability of Nygerone-like compounds through precursor-directed biosynthesis .

Comparison with Functionally Similar Compounds

Terrequinone A

  • Source : Aspergillus nidulans .
  • Structural Features: A quinone derivative, lacking the pyridinone core.
  • Biosynthesis : Activated via deletion of chromatin remodelers (e.g., cclA), similar to Nygerone A’s HDAC-dependent induction .

Emodin

  • Source : Aspergillus nidulans .
  • Structural Features: An anthraquinone with a tricyclic aromatic system, structurally unrelated to Nygerone A.
  • Regulation : Silenced BGCs activated via epigenetic modifiers, paralleling Nygerone A’s discovery .

Comparative Data Table

Compound Source Core Structure Molecular Formula Induction Method Key Differentiation
Nygerone A Aspergillus niger 1-Phenylpyridin-4(1H)-one Not reported SAHA/5-azacytidine Unique pyridinone core
Pestalamide B Pestalotiopsis theae Pyridin-4-one + α-methylsuccinic C₁₈H₁₈N₂O₅ Native production Para-disubstituted pyridinone
Cladochrome Cladosporium cladosporioides Benzopyranone Not reported SAHA Benzopyranone system
p-Fluoro Nygerone B A. niger Fluorinated phenylpyridinone Not reported p-Fluoro SAHA Enhanced stability via fluorination
Terrequinone A Aspergillus nidulans Quinone Not reported Chromatin remodeling Quinone scaffold

Key Research Findings

Structural Uniqueness: Nygerone A’s 1-phenylpyridin-4-one core is rare among fungal metabolites, contrasting with quinones (terrequinone A) and anthraquinones (emodin) .

Epigenetic Dependence : Nygerone A and cladochrome both require HDAC inhibition for production, whereas pestalamide B is constitutively expressed in its native host .

Biosynthetic Flexibility : Fluorinated derivatives of Nygerone A/B demonstrate the feasibility of structural diversification for drug discovery .

Q & A

Basic Research Questions

Q. How can Nygerone A be reliably identified and isolated from fungal extracts?

  • Methodology : Use HPLC-DAD-MS for preliminary detection of Nygerone A in Aspergillus niger extracts, focusing on UV-Vis spectra (λ~280 nm) and molecular ion peaks (e.g., m/z 341.1134 [M+H]⁺). Purification requires silica gel chromatography, but note that derivatives like compound 19 (pestalamide B) may decompose during isolation. Immediate NMR analysis (¹H, ¹³C, gHSQC, gHMBC) post-extraction is critical for structural confirmation .

Q. What analytical techniques are essential for resolving structural ambiguities in Nygerone A derivatives?

  • Methodology : Combine high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., C₁₈H₁₈N₂O₅) with 2D NMR (gHMBC) to establish long-range correlations. Compare spectral data with known analogs (e.g., pestalamide B) to identify substitutions in the pyridinone or phenyl moieties .

Q. How can researchers design experiments to confirm the biosynthetic origin of Nygerone A?

  • Methodology : Leverage comparative genomics to identify conserved polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters in Aspergillus niger. Use gene knockout or heterologous expression in model fungi (e.g., A. nidulans) to validate cluster functionality .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectral data for Nygerone A analogs?

  • Methodology : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry). Replicate isolation protocols to assess compound stability, as derivatives like compounds 17–18 degrade during chromatography .

Q. How does epigenetic modulation influence Nygerone A production in Aspergillus niger?

  • Methodology : Treat fungal cultures with histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or DNA methyltransferase inhibitors. Monitor transcriptional activation of cryptic biosynthetic pathways via RNA-seq and correlate with metabolite profiles using LC-HRMS .

Q. What statistical approaches resolve variability in Nygerone A yield across fungal strains?

  • Methodology : Implement factorial design experiments to test strain type, culture medium, and epigenetic conditions. Use ANOVA to identify significant factors, followed by response surface methodology (RSM) to optimize yield .

Q. How can researchers reconcile discrepancies between genomic predictions and observed Nygerone A production?

  • Methodology : Perform phylogenomic analysis to identify evolutionary divergence in PKS clusters. Validate cluster boundaries via promoter deletion or CRISPR-Cas9 editing. Use metabolomics (GNPS library matching) to detect pathway intermediates .

Methodological Guidelines for Nygerone A Research

  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to minimize human error .
  • Handling Instability : For labile derivatives, prioritize in situ analysis (e.g., on-column derivatization) or stabilize compounds via lyophilization .
  • Ethical Reporting : Disclose limitations in spectral resolution or low metabolite yields to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nygerone A
Reactant of Route 2
Nygerone A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.